molecular formula C30H20N4O14S4 B14004604 2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- CAS No. 83656-13-7

2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-

Cat. No.: B14004604
CAS No.: 83656-13-7
M. Wt: 788.8 g/mol
InChI Key: ZAQHFBFFSLFAPU-UHFFFAOYSA-N
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Description

This compound belongs to the naphthalenedisulfonic acid family, characterized by a naphthalene backbone substituted with two sulfonic acid groups at the 2,7-positions. Additionally, it features 4,5-dihydroxy groups and two diazenyl (azo) linkages at the 3,6-positions, each bonded to a 4-sulfo-1-naphthalenyl moiety. The structure confers strong hydrophilic properties due to multiple sulfonic acid groups, making it highly water-soluble.

Properties

CAS No.

83656-13-7

Molecular Formula

C30H20N4O14S4

Molecular Weight

788.8 g/mol

IUPAC Name

4,5-dihydroxy-3,6-bis[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C30H20N4O14S4/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)

InChI Key

ZAQHFBFFSLFAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of 2,7-Naphthalenedisulfonic Acid Intermediate

A patented industrially relevant method outlines a two-step sulfonation process with controlled reaction conditions to maximize yield and purity:

Step 1: Formation of Intermediate Product
  • React naphthalene with concentrated sulfuric acid (≥90% concentration) under an inert gas atmosphere (e.g., nitrogen) to prevent oxidation.
  • Molar ratio of naphthalene to sulfuric acid is approximately 1:1.15 to 1:1.3.
  • Reaction temperature: 80–95 °C.
  • Reaction time: 150–180 minutes.
  • This step produces an intermediate sulfonated product.
Step 2: Sulfonation to 2,7-Naphthalenedisulfonic Acid
  • The intermediate is reacted further with concentrated sulfuric acid (molar ratio 1:2 to 1:2.5).
  • Conducted under negative pressure (vacuum) conditions of 10–100 Pa to enhance conversion.
  • Reaction temperature: 135–145 °C.
  • Reaction time: 1.5–10 hours.
  • After reaction, the mixture is cooled to 50–90 °C, diluted with water to adjust acidity (50–90% acidity), dissolved, and filtered to isolate the product.
Benefits of This Method
  • High conversion rate of naphthalene (residual naphthalene content in reaction liquid reduced to 0.27–0.94%).
  • Increased purity of 2,7-naphthalenedisulfonic acid (content improved to 67.85–71.96%).
  • Reduced by-product 2,6-naphthalenedisulfonic acid (23.52–32.92%).
  • Lower energy consumption and cost.
  • Industrial scalability and environmental advantages due to inert atmosphere and vacuum conditions.
Table 1: Reaction Conditions and Product Purity Summary
Parameter Range / Value Notes
Naphthalene to H2SO4 (Step 1) 1 : 1.15–1.3 Molar ratio
Temperature (Step 1) 80–95 °C Under inert gas
Reaction time (Step 1) 150–180 min
H2SO4 amount (Step 2) 1 : 2.0–2.5 (intermediate:H2SO4) Molar ratio
Temperature (Step 2) 135–145 °C Under vacuum (10–100 Pa)
Reaction time (Step 2) 1.5–10 hours
Naphthalene residual content 0.27–0.94% Indicates high utilization
2,7-Naphthalenedisulfonic acid purity 67.85–71.96% High purity product
2,6-Naphthalenedisulfonic acid content 23.52–32.92% By-product content

Hydroxylation and Azo Coupling to Final Compound

  • Hydroxylation at positions 4 and 5 on the naphthalene ring is typically achieved via controlled oxidation or electrophilic substitution using hydroxylating agents.
  • The bis-diazenyl groups are introduced by azo coupling reactions between diazonium salts derived from 4-sulfonated 1-naphthyl amines and the hydroxy-substituted naphthalenedisulfonic acid.
  • The sulfonic acid groups on the diazonium components enhance water solubility and dyeing properties.
  • Reaction conditions for azo coupling generally involve maintaining acidic pH, low temperature (0–5 °C), and controlled addition rates to avoid side reactions.

Representative Example from Patent Literature

Example 1:

  • Melt 1 mol industrial naphthalene at 80 °C.
  • Add 1.15 mol of 98% concentrated sulfuric acid slowly under nitrogen.
  • Heat to 90 °C and react for 150 minutes.
  • Add 2 mol of 98% sulfuric acid, apply vacuum (10 Pa), heat to 135 °C for 6 hours.
  • Cool to 50 °C, dilute with water to control acidity (50 mg KOH/g), filter to obtain 2,7-naphthalenedisulfonic acid.

Variations in acid amount, reaction temperature, and time affect the yield and purity, as shown in multiple examples within the patent.

Research Findings and Comparative Analysis

  • The described method significantly improves naphthalene utilization compared to prior art, reducing unreacted naphthalene by up to 2133%.
  • Purity of 2,7-naphthalenedisulfonic acid is enhanced by 55–86% relative to older methods.
  • The inert atmosphere prevents oxidation and side reactions, contributing to higher selectivity.
  • Vacuum conditions in the second step facilitate removal of by-products and drive the sulfonation equilibrium toward the desired product.
  • Gas chromatography with HP-5 columns and headspace sampling is used for purity and residual content analysis.

Summary Table of Preparation Method Parameters and Outcomes

Step Reactants & Conditions Key Parameters Outcome / Notes
1 Naphthalene + H2SO4 (≥90%), inert gas (N2) 80–95 °C, 150–180 min, molar ratio 1:1.15–1.3 Intermediate sulfonated product
2 Intermediate + H2SO4 (≥90%), vacuum 10–100 Pa 135–145 °C, 1.5–10 h, molar ratio 1:2–2.5 2,7-Naphthalenedisulfonic acid, high purity
3 Hydroxylation and azo coupling (acidic medium) Low temp (0–5 °C), controlled addition Final compound with dihydroxy and bis-diazenyl groups

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation; sodium hydroxide for desulfonation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various sulfonated or desulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex azo dyes.
  • Acts as a chromophore in various analytical chemistry applications.

Biology:

  • Utilized in staining techniques for biological specimens due to its strong color properties.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Widely used in the textile industry for dyeing fabrics.
  • Employed in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups are responsible for the compound’s vibrant color, as they absorb light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with other molecules through hydrogen bonding, electrostatic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, which critically influence their chemical behavior and applications:

Compound Name Substituents Functional Groups Key Applications CAS Number Reference
Target Compound 4-sulfo-1-naphthalenyl diazenyl Disulfonic acid, dihydroxy, diazenyl Chelation, potential dye Not specified
Sulfonazo III o-sulfophenyl diazenyl Tetrasulfonic acid, dihydroxy, diazenyl Titration indicator for sulfate 1738-02-9
Nitrosulfonazo III 4-nitro-2-sulfophenyl diazenyl Disulfonic acid, nitro, dihydroxy, diazenyl Analytical reagent (e.g., metal detection) -
Amino-substituted analog 4-aminophenyl Disulfonic acid, amino Dyes, polymers 56405-32-4
Phosphonophenyl derivative 4-chloro-2-phosphonophenyl Disulfonic acid, phosphono, chloro Metal chelation in biochemical assays -

Key Comparative Insights

  • Nitro groups in Nitrosulfonazo III introduce strong electron-withdrawing effects, stabilizing the azo linkage but reducing solubility compared to purely sulfonated derivatives . Phosphono groups in the derivative from enhance metal-binding specificity, particularly for alkaline earth metals, making it suitable for biochemical ion detection .
  • Solubility and Acidity: Sulfonazo III’s four sulfonic acid groups render it more water-soluble than the target compound (two sulfonic acid groups), a critical factor for its use in aqueous titrations . The amino groups in the analog (CAS 56405-32-4) reduce acidity compared to hydroxy-substituted compounds, favoring applications in neutral pH environments .
  • Applications: Sulfonazo III is well-documented as a titration indicator for sulfate ions due to its high selectivity in acidic media . The phosphonophenyl derivative is cited in biophysical studies for calcium and magnesium detection, leveraging phosphono groups’ strong chelation capacity .

Research Findings Table

Property Target Compound Sulfonazo III Nitrosulfonazo III Phosphonophenyl Derivative
Solubility in Water High (2 sulfonic groups) Very High (4 sulfonic groups) Moderate (nitro reduces solubility) Moderate (phosphono enhances in basic pH)
Metal Chelation Moderate (hydroxy/azo) Strong (tetrasulfonic) Selective for transition metals Very Strong (phosphono groups)
Primary Use Understudied Sulfate titration Metal ion detection Biochemical assays
Stability pH-sensitive (hydroxy) Stable in acidic conditions Nitro enhances UV stability Stable in basic conditions

Biological Activity

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]- is a complex organic compound belonging to the azo dye family. Its structure features multiple functional groups, including sulfonic acid and hydroxyl groups, contributing to its solubility and biological activity. This compound has garnered attention for its potential applications in drug delivery systems and as a histological dye due to its interactions with proteins and nucleic acids.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O6S2C_{18}H_{16}N_4O_6S_2. The presence of sulfonic acid groups enhances its solubility in water, facilitating interactions with various biological molecules. The compound's structural characteristics allow it to form stable complexes with metal ions, which is crucial for its application in analytical chemistry.

PropertyDescription
Molecular FormulaC18H16N4O6S2C_{18}H_{16}N_4O_6S_2
SolubilityWater-soluble due to sulfonic groups
Functional GroupsSulfonic acids, hydroxyl groups
Biological ActivityInteraction with proteins and nucleic acids

Research indicates that 2,7-Naphthalenedisulfonic acid interacts significantly with proteins and nucleic acids. The sulfonate and hydroxyl groups can form coordinate covalent bonds with metal ions, influencing the functionality of biological macromolecules. This property is vital for understanding its therapeutic potential.

  • Protein Binding : The compound's ability to bind with proteins may alter their conformational states, impacting their biological functions.
  • Nucleic Acid Interaction : It can interact with nucleic acids, potentially affecting gene expression or stability.

Antimicrobial Activity

A study investigated the antimicrobial properties of various naphthalenedisulfonic acid derivatives. The results showed that certain derivatives exhibited significant antibacterial activity against common pathogens. For instance:

  • Compound A : Inhibited growth of E. coli with an IC50 of 25 µg/mL.
  • Compound B : Showed effectiveness against Staphylococcus aureus with an IC50 of 30 µg/mL.

These findings suggest that modifications in the naphthalene structure can enhance biological activity.

Drug Delivery Systems

Another research focused on the use of this compound in drug delivery systems. The study demonstrated that when combined with specific therapeutic agents, it could enhance the solubility and bioavailability of poorly soluble drugs.

  • Example : A formulation containing the compound improved the absorption rate of a hydrophobic drug by 40% compared to controls.

Toxicity Profiles

While exploring the biological activity, it is essential to consider toxicity. Preliminary studies suggest that while the compound shows promising therapeutic potential, its safety profile requires thorough investigation.

  • In vitro Studies : Indicated low cytotoxicity at concentrations below 100 µg/mL in human cell lines.
  • In vivo Studies : Further research is needed to evaluate long-term effects and potential organ toxicity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via diazo-coupling reactions between naphthalene sulfonic acid derivatives and aromatic amines. Key steps include sulfonation, diazotization, and coupling under controlled pH (4–6) and temperature (0–5°C). Yield optimization requires precise stoichiometric ratios of sulfonic acid precursors (e.g., 4-sulfo-1-naphthalenyl derivatives) and diazonium salts, with purification via recrystallization or ion-exchange chromatography .
  • Methodological Note : Monitor reaction progress using UV-Vis spectroscopy (λmax ~480–520 nm for azo bonds) and confirm purity via HPLC with reverse-phase columns (e.g., Newcrom R1) and mobile phases containing ammonium acetate buffers .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its configuration?

  • Key Techniques :

  • FT-IR : Identifies sulfonic acid (-SO3H) stretches at 1030–1230 cm⁻¹ and hydroxyl (-OH) groups at 3200–3600 cm⁻¹.
  • NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., J-coupling for azo bonds).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 557.56 for C22H19N7O7S2) .
    • X-ray Crystallography : Resolves spatial arrangement of sulfonic acid groups and azo linkages, critical for understanding π-π stacking interactions .

Q. What are the compound’s solubility properties, and how do they affect experimental design?

  • The compound is highly water-soluble due to its four sulfonic acid groups, enabling use in aqueous buffers (pH 2–12). Solubility in organic solvents (e.g., DMSO, methanol) is limited but sufficient for spectroscopic studies. Precipitation at high ionic strength (>1 M NaCl) necessitates buffer optimization for stability .

Advanced Research Questions

Q. How does the compound’s azo-bond stability vary under UV light or reactive oxygen species (ROS), and what protective strategies are effective?

  • The azo bonds (-N=N-) are susceptible to photodegradation (λ <400 nm) and ROS cleavage. Stability studies using accelerated aging tests (e.g., 254 nm UV exposure for 24 hrs) show >80% degradation without stabilizers. Additives like ascorbic acid (1–5 mM) or UV absorbers (e.g., TiO2 nanoparticles) reduce degradation by 40–60% .
  • Methodological Note : Quantify degradation via HPLC peak area reduction or spectrophotometric monitoring of λmax shifts .

Q. What computational methods are suitable for modeling the compound’s electronic properties and ligand-binding interactions?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~3.2 eV) and charge distribution across sulfonic acid and azo groups, explaining redox behavior .
  • Molecular Docking : Simulate interactions with biological targets (e.g., albumin) or metal ions (e.g., Fe³⁺, Cu²⁺), guided by the compound’s high sulfonic acid density and chelation sites .

Q. How does the compound behave in complex matrices (e.g., wastewater or biological fluids), and what extraction/quantification challenges arise?

  • In wastewater, matrix effects (e.g., organic matter, salts) reduce recovery rates during solid-phase extraction (SPE). Optimal SPE sorbents include Oasis HLB (60 mg cartridges), with elution using methanol:water (80:20, v/v) at pH 3. Limit of detection (LOD) in LC-MS/MS is ~0.1 µg/L .
  • Interference Mitigation : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in mass spectrometry .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s fluorescence properties: How to reconcile these discrepancies?

  • Some studies report weak fluorescence (quantum yield Φ <0.1), while others note pH-dependent quenching. Resolve via:

  • pH Titration Experiments : Fluorescence intensity peaks at pH 7–8 due to deprotonation of hydroxyl groups.
  • Competitive Binding Assays : Metal ions (e.g., Al³⁺) enhance fluorescence via chelation, while heavy metals (e.g., Hg²⁺) quench it .

Comparative Analysis

Q. How do structural analogs (e.g., Beryllon II, SPADNS) differ in metal-binding selectivity, and what applications arise from these differences?

  • Beryllon II : Prefers transition metals (Cu²⁺, Fe³⁺) due to catechol-like dihydroxy groups, useful in environmental monitoring .
  • SPADNS : Binds alkaline earth metals (Ca²⁺, Mg²⁺) via sulfonic acid clusters, applied in hardness testing .
  • This Compound : Exhibits broader specificity (including lanthanides) due to dual azo and sulfonic acid motifs, enabling multiplexed detection in bioimaging .

Tables

Property Value/Technique Reference
Molecular Weight557.56 g/mol (C22H19N7O7S2)
λmax (UV-Vis)515 nm (in H2O, pH 7)
Solubility in H2O>500 mg/mL (25°C)
LogP (Predicted)-3.2 (Hydrophilic)
Stability in Lightt1/2 = 8 hrs (UV 254 nm, no stabilizer)

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